(+-)-Laudanosine

Description

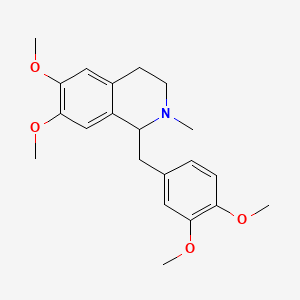

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871873 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1699-51-0, 20412-65-1, 2688-77-9 | |

| Record name | (±)-Laudanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 °C | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological and Toxicological Research on Laudanosine

Central Nervous System Effects of Laudanosine (B1674548)

Laudanosine's ability to cross the blood-brain barrier and interact with neuronal systems has been a subject of considerable investigation. nih.govresearchgate.netcambridge.org

Blood-Brain Barrier Permeability

Laudanosine has been shown to cross the blood-brain barrier. nih.govresearchgate.netcambridge.orgresearchgate.net This permeability allows it to enter the central nervous system and exert its effects directly on neuronal tissues. oup.com Studies have detected laudanosine in the cerebrospinal fluid of patients who have received atracurium (B1203153), confirming its passage into the CNS. sci-hub.se The concentrations that reach the brain are a critical factor in determining its potential for central nervous system effects. nih.gov

Modulation of Neuronal Activity

Once within the central nervous system, laudanosine can modulate neuronal activity, leading to a range of effects from excitation to seizure activity. nih.govresearchgate.net

A primary concern and a significant focus of research has been laudanosine's potential to cause central nervous system excitation and, at sufficient concentrations, induce seizures. nih.govwikipedia.orgresearchgate.netcambridge.org Animal studies have consistently demonstrated this proconvulsant activity. oup.comoup.com

In various animal models, administration of laudanosine has been shown to lower the seizure threshold. wikipedia.org For instance, intravenous bolus doses in mice and rats caused convulsions. oup.com In anesthetized dogs, increasing plasma concentrations of laudanosine led to a progression of EEG changes, from spiking to prolonged seizures. researchgate.netoup.com However, it is important to note that the plasma concentrations required to induce seizures in these animal models are generally higher than those typically observed in clinical practice following standard doses of atracurium or cisatracurium (B1209417). researchgate.netresearchgate.net

Table 1: Effects of Laudanosine on Seizure Activity in Animal Models

| Animal Model | Observation | Reference |

|---|---|---|

| Mice and Rats | Intravenous bolus doses of 10-20 mg/kg caused convulsions and hind limb extensions. | oup.com |

| Anesthetized Dogs | Plasma concentrations >10 μg/ml induced epileptic EEG spiking. | researchgate.netoup.com |

| Anesthetized Dogs | Plasma concentrations >17 μg/ml produced prolonged seizures. | researchgate.netoup.com |

| Rabbits | An intravenous dose of 3 mg/kg can exhibit seizure activity. | oup.com |

The excitatory effects of laudanosine are believed to be mediated through its interaction with various neurotransmitter receptor systems in the brain. wikipedia.orgresearchgate.net

Laudanosine's interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain, has been a key area of investigation. wikipedia.orgresearchgate.netnih.gov

Table 2: Laudanosine Interaction with GABA Receptors

| Receptor Type | Finding | IC50 Value | Reference |

|---|---|---|---|

| High-Affinity GABA Receptors | Almost ineffective at binding. | 100 microM | nih.govncats.io |

| Low-Affinity GABA Receptors | Displayed an inhibitory effect. | 10 microM | nih.govncats.iomedchemexpress.commedchemexpress.com |

IC50: The half maximal inhibitory concentration, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Research has demonstrated that laudanosine has an inhibitory effect on low-affinity GABA receptors. nih.govncats.io It has been shown to bind to these receptors with an IC50 value of 10 μM. ncats.iomedchemexpress.commedchemexpress.commedkoo.com This interaction is significant because inhibition of GABAergic transmission can lead to a reduction in neuronal inhibition, thereby contributing to the excitatory effects and seizure activity associated with laudanosine. nih.gov In contrast, laudanosine is significantly less effective at binding to high-affinity GABA receptors, with a much higher IC50 value of 100 μM. nih.govncats.io This suggests a degree of selectivity in its interaction with the GABA receptor subtypes.

Interaction with Neurotransmitter Receptors

Gamma-Aminobutyric Acid (GABA) Receptors

Laudanosine's interaction with GABA-A receptors is characterized by competitive antagonism. targetmol.com Research indicates that laudanosine exhibits an inhibitory effect on low-affinity GABA-A receptors. nih.govmedkoo.com Specifically, when these receptors are labeled with [3H]bicuculline methochloride, laudanosine demonstrates an IC50 value of 10 microM. nih.govmedkoo.com However, its effect on high-affinity GABA-A receptors, as measured by [3H]muscimol binding, is almost negligible, with a much higher IC50 value of 100 microM. nih.govmedkoo.com

Opioid Receptors

Laudanosine has been shown to interact with various opioid receptors. nih.govwikipedia.orgnih.gov

Studies have demonstrated that laudanosine reduces the binding of radiolabeled opioids to mu1, mu2, delta, kappa1, and kappa3 receptor subtypes. nih.gov The inhibitory constants (Ki) for these interactions have been determined to be 2.7 µM for mu1, 13 µM for mu2, 5.5 µM for delta, 21 µM for kappa1, and 24 µM for kappa3. nih.govmedkoo.comncats.io

Laudanosine Binding Affinity for Opioid Receptor Subtypes

| Receptor Subtype | Ki (µM) |

|---|---|

| Mu1 | 2.7 |

| Mu2 | 13 |

| Delta | 5.5 |

| Kappa1 | 21 |

This table summarizes the inhibitory constants (Ki) of laudanosine for various opioid receptor subtypes.

Saturation studies have revealed that the interaction of laudanosine with mu1, mu2, delta, and kappa3 opioid receptor sites is competitive. nih.gov This is evidenced by an increase in the apparent dissociation constant (Kd) values in the presence of laudanosine, without a significant alteration in the maximum number of binding sites. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors

Laudanosine is known to interact with neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.govresearchgate.net

Research has shown that laudanosine inhibits the major brain α4β2 receptor, the ganglionic α3β4 and α3α5β4 receptors, and the homomeric α7 receptors in the micromolar range. researchgate.net Laudanosine acts as a non-competitive and voltage-dependent inhibitor of α7, α4β2, and α4β4 nAChRs. ncats.io It has been suggested that laudanosine has a dual mode of action, involving competition with acetylcholine and blockage of the ionic pore through steric hindrance. researchgate.net

Glycine (B1666218) Receptors

Laudanosine also interacts with glycine receptors. wikipedia.org It is considered a glycine receptor antagonist. squarespace.com

Analgesic Effects in Animal Models

Studies in animal models have demonstrated that laudanosine possesses analgesic properties. cambridge.orgnih.govcambridge.org

The analgesic effects of laudanosine appear to be mediated through its interaction with opioid receptors. Research has shown that laudanosine can produce a dose-dependent analgesic response. nih.gov This effect was attenuated by the co-administration of opioid antagonists, specifically those targeting the mu-1 and mu-2 receptors, such as beta-funaltrexamine (B1242716) and naloxonazine. nih.gov In contrast, antagonists for the kappa-1 (nor-binaltorphimine) and delta (naltrindole) opioid receptors did not block the analgesic effect, indicating a mechanism primarily involving the mu-1 opioid receptor. nih.gov Further in vitro studies have shown that laudanosine competitively binds to mu-1, mu-2, delta, kappa-1, and kappa-3 opioid receptor subtypes. nih.gov

Evidence of cross-tolerance between laudanosine and morphine has been observed. nih.gov This phenomenon, where tolerance to one opioid drug confers tolerance to another, further supports the idea that laudanosine's analgesic effects are mediated through the opioid system. nih.govnih.gov

Influence of Inhalation Anesthetics on CNS Effects

Inhalation anesthetics have been found to modify the central nervous system (CNS) effects of laudanosine, particularly its potential for CNS excitation. In studies with rabbits, the administration of halothane (B1672932), isoflurane, and enflurane (B1671288) increased the plasma concentration of laudanosine required to induce CNS excitation. nih.gov For instance, under normocapnia, 1.0% halothane, 1.6% isoflurane, and 2.0% enflurane all raised the excitation-threshold plasma concentration (ETPC) of laudanosine compared to the control group. nih.gov However, nitrous oxide, either alone or in combination with halothane, did not increase the ETPC and, in fact, the combination of nitrous oxide with halothane significantly lowered the ETPC compared to halothane alone. nih.gov

Neuroprotective Research

Emerging research suggests a potential neuroprotective role for laudanosine. cambridge.orgsci-hub.se This hypothesis is based on laudanosine's interaction with specific receptors in the central nervous system. At concentrations found in the cerebrospinal fluid (CSF) following the administration of atracurium, laudanosine can activate α4β2 nicotinic acetylcholine receptors. cambridge.orgsci-hub.se The activation of these receptors is considered a primary target for neuroprotection. cambridge.org Additionally, laudanosine has been shown to interact with δ- and κ-opioid receptors at clinically relevant concentrations, and the activation of these receptors has also been linked to neuroprotective actions against hypoxia and ischemia. sci-hub.se These findings have led to the proposition that laudanosine may offer a long-acting neuroprotective effect, particularly in contexts such as perinatal hypoxia-ischemia. tandfonline.com

Cardiovascular Effects of Laudanosine

Comparison with Papaverine (B1678415) and other Benzylisoquinolines

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, shares a structural relationship with papaverine, another benzylisoquinoline alkaloid found in the opium poppy. nih.govwikipedia.org However, key structural differences between the two compounds lead to distinct pharmacological activities. The planarity of the isoquinoline (B145761) ring in papaverine is thought to facilitate its interaction with receptor sites, a feature not shared by laudanosine due to the presence of a chiral center. nih.gov

Research comparing the cardiovascular effects of laudanosine to papaverine and other benzylisoquinolines has revealed significant differences in their mechanisms of action. nih.gov While papaverine and its derivatives exhibit non-selective or specific inhibitory effects on various forms of cyclic nucleotide phosphodiesterases (PDEs), laudanosine does not have a significant effect on these enzymes isolated from bovine aorta. nih.gov Instead, laudanosine demonstrates selective activity as an alpha1-adrenoceptor blocker. nih.gov This distinction highlights how minor structural changes among benzylisoquinolines can result in markedly different effects on vascular smooth muscle. nih.gov

Laudanosine is also a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium. wikipedia.orgtaylorandfrancis.com Unlike its parent compounds, laudanosine can cross the blood-brain barrier. researchgate.net

Interactions with Other Physiological Systems

Hepatic Cell Activity and Bile Flow

Studies utilizing an isolated perfused rat liver model have investigated the effects of laudanosine on hepatic function. Even at extremely high concentrations, laudanosine did not produce any biochemical or histological signs of liver cell damage, as measured by the release of lactate (B86563) dehydrogenase (LDH) or aspartate aminotransferase (AST). nih.gov

Interestingly, the administration of incubated atracurium, which results in the formation of laudanosine, led to a considerable increase in bile flow without impairing liver cell function. researchgate.netoup.com Further research has indicated that high doses of laudanosine can enhance liver cell activity and bile flow. researchgate.netthegoodscentscompany.com In cases of hepatic failure, the elimination half-life of laudanosine is prolonged. researchgate.netnih.gov

Gastrointestinal Transit

Laudanosine has been observed to have a partial effect on gastrointestinal transit. nih.gov This effect is consistent with the actions of opioids, which are known to reduce gastrointestinal motility. nih.govcambridge.org Opioids exert their influence by interacting with receptors located on neurons in the myenteric and submucosal plexuses of the gastrointestinal tract. cambridge.org Research suggests that laudanosine's interaction with opioid receptors may contribute to its effects on gut motility. nih.gov

Pharmacokinetics and Disposition Studies

Metabolic Fate and Biotransformation

Laudanosine is primarily eliminated by the liver. researchgate.net Its metabolism involves N-demethylation to produce tetrahydropapaverine. researchgate.net The primary route of elimination is hepatic metabolism, with renal excretion also playing a role. taylorandfrancis.com

Studies on the metabolic fate of laudanosine in dogs, rabbits, and humans have identified several metabolites. researchgate.netnih.gov These metabolites are formed through processes such as demethylation. The identified metabolites include:

Pseudocodamine (4'-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

Pseudolaudanine (6-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

Laudanine (3'-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

Codamine (7-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

N-norlaudanosine researchgate.netnih.govebi.ac.uk

N-norpseudocodamine researchgate.netebi.ac.uk

N-norpseudolaudanine researchgate.netebi.ac.uk

The identification of these compounds was achieved through the analysis of urine and bile samples using techniques such as gas chromatography-mass spectrometry. researchgate.netnih.gov

Role of Beta-Glucuronidase in Metabolite Isolation

In the study of laudanosine's metabolic fate, β-glucuronidase plays a crucial role in the laboratory setting. Laudanosine undergoes metabolism in the body, forming various metabolites that are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. covachem.com This process is known as glucuronidation. covachem.com

To analyze these metabolites, they must first be isolated from biological samples like urine or bile. nih.gov A common laboratory technique involves using C18-Sep Paks for initial isolation. nih.gov Following this, the isolated compounds are treated with β-glucuronidase. nih.gov This enzyme specifically cleaves the glucuronide bond, liberating the original metabolite. covachem.comnih.gov This enzymatic hydrolysis is essential for preparing the metabolites for subsequent analysis by methods such as liquid chromatography and gas chromatography-mass spectrometry, allowing for their precise identification and quantification. nih.gov For instance, research on the metabolic disposition of laudanosine in dogs, rabbits, and humans utilized β-glucuronidase treatment to successfully identify several demethylated and N-demethylated metabolites. nih.gov

Elimination Half-Life

The elimination half-life of laudanosine, which is the time it takes for the concentration of the compound in the body to be reduced by half, has been a subject of significant research. In healthy individuals, the elimination half-life of laudanosine is reported to be approximately 20.1 minutes. researchgate.net However, this can be prolonged under various conditions.

For example, in a patient receiving a long-term, high-dose infusion of atracurium, the laudanosine elimination half-life was significantly prolonged to 617 minutes. nih.gov Studies have also shown that the elimination half-life is longer in elderly patients compared to younger patients (229.1 minutes vs. 173.1 minutes). nih.gov Furthermore, conditions such as hepatic and renal impairment can substantially increase the elimination half-life. researchgate.netcambridge.orgresearchgate.net In patients with hepatic cirrhosis, the elimination half-life was 277 minutes compared to 168 minutes in healthy controls. oup.com Similarly, patients with renal failure exhibited a mean elimination half-life of 1418 minutes, a significant increase from the 375 minutes observed in patients with normal renal function. researchgate.net

| Patient Population | Elimination Half-Life (minutes) | Source |

|---|---|---|

| Healthy Young Patients | 20.1 | researchgate.net |

| Elderly Patients | 229.1 | nih.gov |

| Patients with Hepatic Cirrhosis | 277 | oup.com |

| Patients with Renal Failure | 1418 | researchgate.net |

| Patient on Long-Term Atracurium Infusion | 617 | nih.gov |

Accumulation in Specific Physiological Conditions

Laudanosine's elimination is affected by liver function. In patients with hepatic failure, the elimination half-life of laudanosine is prolonged. researchgate.netcambridge.orgresearchgate.net While only moderate accumulation is typically seen in adults with hepatic impairment, infants and children may experience greater plasma concentrations. nih.govresearchgate.netcambridge.orgresearchgate.net A study on patients with hepatic cirrhosis found that the total volume of distribution of laudanosine was increased compared to healthy individuals (2.68 L/kg vs. 1.97 L/kg), and the elimination half-life was also longer (277 minutes vs. 168 minutes). oup.com

During liver transplantation, laudanosine concentrations are observed to increase through the preanhepatic, anhepatic, and postanhepatic stages of the procedure. researchgate.netcambridge.orgresearchgate.net In patients with fulminant hepatic failure awaiting liver transplantation, laudanosine accumulation occurs, although it has not been associated with measurable central neurological effects. nih.gov The clearance of laudanosine was significantly reduced in patients who did not survive compared to those who had successful transplants, with half-lives of 38.5 hours and 5.3 hours, respectively. nih.gov Following a successful liver transplant, the kinetics of laudanosine return to normal. nih.gov

Patients with renal failure consistently show higher plasma concentrations of laudanosine and a longer mean elimination half-life. researchgate.netcambridge.orgresearchgate.net The kidneys play a role in the elimination of laudanosine, and impaired renal function leads to its accumulation. researchgate.net One study reported a significantly longer mean elimination half-life for laudanosine in patients with renal failure (1418 minutes) compared to those with normal renal function (375 minutes). researchgate.net Despite this accumulation, even after infusions lasting up to 72 hours, the concentrations of laudanosine have not been found to reach levels that would cause adverse effects. droracle.ai

Transplacental Transfer

Research has confirmed that laudanosine can cross the placental barrier during pregnancy. researchgate.netcambridge.orgresearchgate.net The mean transplacental transfer is approximately 14% of the maternal blood concentration. researchgate.netcambridge.orgresearchgate.net This indicates that a fraction of the laudanosine present in the mother's circulation can enter the fetal circulation.

Postmortem Redistribution

Postmortem redistribution is a phenomenon where drugs move from tissues with high concentrations into the blood after death, potentially leading to an overestimation of the circulating drug concentration at the time of death. oup.com Laudanosine has been shown to be subject to this process. nih.gov

Tissue Distribution Studies

Laudanosine, a primary metabolite of atracurium and cisatracurium, is known to distribute into various body tissues. nih.gov Research indicates that it crosses the blood-brain barrier, which can lead to central nervous system effects. nih.govcambridge.org Furthermore, laudanosine has been shown to cross the placental barrier, with studies indicating the mean transplacental transfer is approximately 14% of maternal blood concentrations. nih.govcambridge.orgresearchgate.net The primary routes for the excretion of laudanosine's own metabolites are through bile and urine. e-lactancia.orgld99.com

Studies in patients with renal or hepatic failure have shown that they tend to have higher plasma concentrations of laudanosine and a longer elimination half-life, suggesting potential for accumulation in these individuals. nih.govcambridge.orgresearchgate.net In patients undergoing liver transplantation, laudanosine concentrations have been observed to be elevated. nih.govresearchgate.net

Postmortem studies have highlighted the phenomenon of laudanosine redistribution, where the compound is released from drug-rich tissues such as the heart and lungs after death. researchgate.netnih.gov This is supported by a case study where the ratio of laudanosine concentration in heart blood to peripheral blood was found to be 2.4. researchgate.netnih.gov The high volume of distribution suggests that laudanosine distributes outside the systemic circulation into other tissues, which can contribute to this postmortem redistribution. oup.com

Research Findings on Laudanosine Distribution

Detailed findings from specific studies illustrate the distribution of laudanosine in various human tissues and fluids.

One postmortem case study following a fatality from atracurium administration provides specific tissue concentrations.

Table 1: Postmortem Laudanosine Concentrations in a Human Case Study Data sourced from a case involving self-administration of atracurium. researchgate.netnih.govoup.com

| Specimen | Concentration |

|---|---|

| Heart Blood | 917 ng/mL |

| Peripheral Blood | 390 ng/mL |

| Urine | 0.3 mg/L |

| Vitreous Humor | 0.02 mg/L |

| Gastric Contents | 0.084 mg/L |

This table is interactive. You can sort and filter the data.

Studies on living patients receiving atracurium infusions have also measured laudanosine concentrations in plasma and cerebrospinal fluid (CSF).

Table 2: Laudanosine Concentrations in Living Subjects Data from patients receiving atracurium infusions in clinical settings.

| Patient Group | Fluid | Concentration Range |

|---|---|---|

| ICU Patients with Head Injuries researchgate.net | Plasma | 0.48–8.65 µg/mL |

| ICU Patients with Head Injuries researchgate.net | Cerebrospinal Fluid | 70–440 ng/mL |

| Pediatric Liver Transplant Patients oup.com | Plasma (Peak) | 400–1890 ng/mL |

This table is interactive. You can sort and filter the data.

These studies demonstrate that laudanosine distributes significantly into various body compartments, a critical factor in understanding its pharmacological and toxicological profile.

Chemical Synthesis and Derivatives of Laudanosine

Total Synthesis Approaches

The construction of the laudanosine (B1674548) scaffold has been achieved through several distinct and innovative chemical strategies.

A biogenetic-type asymmetric synthesis of S(+)-Laudanosine has been accomplished starting from the naturally occurring amino acid L-DOPA. jst.go.jpjst.go.jp This approach mimics the biosynthetic pathway of isoquinoline (B145761) alkaloids. Key steps in this synthesis involve the Pictet-Spengler reaction. jst.go.jp For instance, the condensation of the methyl ester of L-DOPA with sodium 3-(3,4-dimethoxyphenyl)glycidate leads to the formation of a tetrahydroisoquinoline carboxylate intermediate. jst.go.jpresearchgate.net Subsequent chemical modifications, including reductive decyanization, are employed to yield the final laudanosine product. jst.go.jp This method has also been utilized to synthesize (R)-(-)-laudanosine through epimerization of a key intermediate, demonstrating the versatility of using L-DOPA as a chiral starting material. jst.go.jpcapes.gov.br

A notable aspect of some syntheses is the 1,3-transfer of asymmetry from the starting amino acid to the newly formed chiral center of the isoquinoline core. jst.go.jp Efficient routes to selectively protected L-Dopa derivatives, which are crucial for these syntheses, have been developed from L-tyrosine using methods like the Reimer-Tiemann and Dakin reactions. ucla.edu

The Stevens rearrangement of nitrile-stabilized ammonium (B1175870) ylides has emerged as a powerful tool for the synthesis of various alkaloids, including (±)-laudanosine. thieme-connect.deacs.org This method involves the formation of a quaternary ammonium salt from a precursor, which is then treated with a strong base to generate a nitrile-stabilized ylide. thieme-connect.deresearchgate.net This ylide undergoes a sci-hub.senih.gov-Stevens rearrangement, which involves the migration of a benzylic group. thieme-connect.desemanticscholar.org

The resulting product, an α-branched aminonitrile, can then be reductively decyanated to furnish the target alkaloid. acs.orgacs.org This sequence has been successfully applied to produce (±)-laudanosine in high yields. acs.orgresearchgate.netacs.org The key precursors are readily accessible bicyclic α-aminonitriles. acs.orgresearchgate.net The entire process, from the quaternary ammonium salt to the final product, can often be performed in a one-pot procedure without the need for chromatographic purification of intermediates. acs.orguni-mainz.de This strategy has also been employed in the synthesis of other benzylisoquinoline alkaloids like (±)-laudanidine and (±)-armepavine. thieme-connect.deacs.org

| Starting Material | Key Reaction | Product | Overall Yield |

| Bicyclic α-aminonitrile | Stevens Rearrangement & Reductive Decyanation | (±)-Laudanosine | 71–98% |

This table summarizes the synthesis of (±)-laudanosine via the Stevens rearrangement approach.

A modern and efficient approach to the synthesis of (±)-laudanosine utilizes a visible-light-mediated metallaphotoredox catalytic cycle. researchgate.netresearchgate.net This method represents a novel strategy for constructing the core structure of laudanosine and related compounds. researchgate.net The process involves the coupling of a carboxylic acid precursor with an alkyl bromide, facilitated by the combination of a photoredox catalyst and a nickel catalyst. researchgate.net

Biomimetic chemo-enzymatic strategies offer an alternative and often highly selective route to isoquinoline alkaloids. researchgate.netmdpi.com These approaches combine traditional chemical synthesis in the early stages with enzymatic transformations for key steps, mimicking natural biosynthetic pathways. researchgate.net For instance, enzymes like norcoclaurine synthase (NCS) are used for the crucial Pictet-Spengler condensation to establish the chiral center of the tetrahydroisoquinoline core with high enantioselectivity. mdpi.comacs.org

While direct chemo-enzymatic synthesis of laudanosine itself is less commonly detailed, the synthesis of its precursors, such as (R)-reticuline, is well-established using these methods. researchgate.net (R)-reticuline can then be converted to laudanosine through subsequent methylation steps. nih.gov This highlights the potential of combining enzymatic catalysis with chemical steps to achieve efficient and stereoselective total syntheses of complex natural products. nih.gov

Synthetic Analogues and Derivatives

The modification of the laudanosine structure has led to the synthesis of important analogues, most notably its N-demethylated form, norlaudanosine.

Norlaudanosine, also known as 1,2,3,4-tetrahydropapaverine, is a key synthetic intermediate and a metabolite of atracurium (B1203153) and cisatracurium (B1209417). researchgate.netnih.gov It is the direct N-demethylated derivative of laudanosine. researchgate.net

The synthesis of norlaudanosine can be achieved through the N-demethylation of laudanosine. sci-hub.se A common method for this transformation is the Polonovski-type reaction. sci-hub.se This involves the oxidation of laudanosine with an agent like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide. sci-hub.se Subsequent treatment with a reducing agent, such as hydrated ferrous sulfate, effects the demethylation to yield norlaudanosine. sci-hub.se This process has been shown to proceed without loss of optical purity, making it valuable for the synthesis of chiral norlaudanosine. sci-hub.se

Alternatively, racemic (±)-norlaudanosine can be synthesized via methods such as the copper-catalyzed transfer hydrogenation of the corresponding isoquinoline precursor. biocrick.comacs.org This provides a key intermediate that can then be N-methylated to produce (±)-laudanosine. acs.org

Norlaudanosine serves as a crucial precursor for the synthesis of other complex alkaloids, such as the 8-benzyltetrahydroprotoberberine alkaloid javaberine A. sci-hub.seclockss.org

N-Propyl-norlaudanosine

N-Propyl-norlaudanosine is a synthetic analogue of laudanosine. mdpi.comresearchgate.net Its synthesis is achieved through the direct N-alkylation of norlaudanosine, the N-demethylated form of laudanosine. mdpi.comresearchgate.net The process involves reacting norlaudanosine with propyl bromide. mdpi.com This reaction represents a common method for introducing alkyl groups onto a secondary amine, known as N-alkylation. wikipedia.orgrsc.orgbeilstein-journals.org The propyl group is a three-carbon alkyl substituent. wikipedia.org

One specific method involves performing the N-alkylation in dimethylformamide (DMF) at 60°C for 20 hours. mdpi.comresearchgate.net Norlaudanosine itself can be synthesized by the reduction of 3,4-dihydropapaverine (B1221456) using sodium borohydride (B1222165) in methanol. mdpi.com

| Product | Starting Material | Reagent | Solvent | Conditions | Reference |

| N-Propyl-norlaudanosine | Norlaudanosine | Propyl bromide | Dimethylformamide (DMF) | 60°C, 20 hours | mdpi.comresearchgate.net |

6′-Bromo-laudanosine

6′-Bromo-laudanosine is a derivative where a bromine atom is introduced onto the 6′ position of the benzyl (B1604629) group of laudanosine. mdpi.com The synthesis can be accomplished through several routes.

A direct approach is the bromination of laudanosine itself. mdpi.comnih.gov Alternative methods have also been reported, such as the bromination of N-formyl-norlaudanosine followed by the reduction of the formyl group, or the methylation of 6-Br-papaverine and subsequent reduction of the resulting quaternary salt. mdpi.comnih.gov

The introduction of a bromine atom onto the aromatic ring of laudanosine is an example of an electrophilic aromatic substitution reaction. cardiff.ac.uk In this type of reaction, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich aromatic ring.

Common brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) are used for this purpose. The synthesis of 2-bromolaudanosine, a related isomer, has been achieved by reacting laudanosine with bromine in acetic acid. cdnsciencepub.com Another approach involves the synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid by treating 3,4-dimethoxyphenylacetic acid with bromine in glacial acetic acid, which is then used to construct the bromo-laudanosine scaffold. cdnsciencepub.com

| Route | Starting Material | Key Reagent(s) | Description | Reference |

| Direct Bromination | Laudanosine | Brominating agent (e.g., NBS) | Direct electrophilic aromatic substitution on the laudanosine molecule. | mdpi.comnih.gov |

| From N-formyl-norlaudanosine | N-formyl-norlaudanosine | 1. Brominating agent 2. Reducing agent | Bromination of the protected precursor, followed by deprotection (reduction of the formyl group). | mdpi.comnih.gov |

| From 6-Br-papaverine | 6-Br-papaverine | 1. Methylating agent 2. Reducing agent | Methylation to form a quaternary salt, which is then reduced to yield 6'-bromo-laudanosine. | mdpi.comnih.gov |

N-Methyl-laudanosine and N-Ethyl-laudanosine

N-Methyl-laudanosine and N-Ethyl-laudanosine are N-quaternary analogues of laudanosine. nih.gov Their synthesis involves the quaternization of the tertiary amine in laudanosine with an appropriate alkyl halide, a process known as the Menshutkin reaction. wikipedia.orgrsc.orgrsc.org

The reaction of laudanosine with an alkyl iodide, such as methyl iodide or ethyl iodide, leads to the formation of these N,N-dialkyl-1-benzyl-1,2,3,4-tetrahydroisoquinolinium salts. rsc.orgrsc.org This quaternization process can be stereoselective, often resulting in a major isomer where the incoming N-alkyl group is in a trans relationship to the C-1 benzyl substituent. rsc.orgrsc.org The enantiomers of laudanosine can be stereoselectively quaternized with agents like benzyl and ethyl iodides. nih.gov These compounds have been synthesized and evaluated as potential blockers of small conductance Ca2+-activated K+ (SK) channels. nih.govresearchgate.net

Bis-(8-isopropyl-isoquinolinium) Derivatives

More complex derivatives have been synthesized based on the structure of N-methyl-laudanosine. nih.gov In these bis-(8-isopropyl-isoquinolinium) derivatives, the 6,7-dimethoxy group of the isoquinoline ring is replaced by a hydrophobic isopropyl substituent at the 8-position. nih.govresearchgate.netresearchgate.net

These compounds are synthesized as dimeric structures, where two 8-isopropyl-isoquinolinium units are connected by a linker. nih.govresearchgate.net The linkers can be flexible alkyl chains (e.g., propyl, butyl, pentyl) or more rigid structures like m- or p-xylyl groups. nih.gov The synthesis starts from the appropriate 8-isopropyl-isoquinoline scaffold, which is then quaternized and linked to form the final dimeric molecules. nih.govresearchgate.netacs.org Reduction of these symmetrical bis-isoquinolinium derivatives with sodium borohydride typically yields a mixture of three 1,2,3,4-tetrahydroisoquinoline (B50084) stereoisomers. researchgate.netresearchgate.net

Laudanosine Dimers

Laudanosine dimers, where two laudanosine units are chemically linked, have been synthesized to explore novel chemical space. mdpi.comuow.edu.au One approach involves linking two laudanosine units at the C-2′ position via linkers of varying length and saturation, such as two or three-carbon alkanes, alkenes, or alkynes. uow.edu.au

Another synthetic strategy employs transition-metal-catalyzed cross-coupling reactions. mdpi.com A macrocyclic laudanosine dimer was synthesized via an intramolecular Heck reaction. mdpi.com An Ullman coupling reaction has also been used to link (S)-6′-bromolaudanosine with another aporphine (B1220529) unit, (S)-N-methyllaurotetanine, to produce the dimeric alkaloid thalicarpine. mdpi.com

Chirality and Enantiomeric Separation

Laudanosine possesses a stereogenic center at the C-1 position of the tetrahydroisoquinoline skeleton, meaning it exists as a pair of enantiomers, (R)- and (S)-laudanosine. mdpi.comnih.gov The distinct biological effects of each enantiomer make their separation and analysis crucial. mdpi.comresearchgate.net

Significant research has been dedicated to the enantiomeric separation of laudanosine and its derivatives using chromatographic and electrophoretic techniques. mdpi.comlsu.eduresearchgate.net Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are the primary methods employed. mdpi.comresearchgate.net

In capillary electrophoresis, various chiral selectors are added to the buffer to achieve separation. Anionic cyclodextrins have proven to be particularly effective for laudanosine and its analogues. mdpi.comresearchgate.net For instance, sulfated-γ-CyD (S-γ-CyD) provided a high resolution for laudanosine enantiomers. mdpi.comresearchgate.net Other effective selectors include sugammadex (B611050) (SGX), heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS), and heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS). mdpi.com Polymeric chiral surfactants, such as those based on amino acids, have also been successfully used as pseudostationary phases in electrokinetic chromatography for separating laudanosine enantiomers. lsu.edu

For HPLC, chiral stationary phases (CSPs) are used. Polysaccharide-based columns, particularly those with amylose (B160209) and cellulose (B213188) derivatives, have shown superior performance over cyclodextrin-based columns for separating laudanosine enantiomers. mdpi.comresearchgate.net For example, a Chiralpak AD column, which uses an amylose-based selector, was found to be highly effective. mdpi.com These semi-preparative HPLC methods allow for the isolation of the pure enantiomers, whose absolute configurations can then be confirmed by techniques like circular dichroism spectroscopy. mdpi.comresearchgate.net

| Technique | Chiral Selector / Stationary Phase | Analytes Separated | Key Finding | Reference |

| Capillary Electrophoresis (CE) | Anionic Cyclodextrins (e.g., S-γ-CyD, SGX, HDAS) | Laudanosine, 6′-Bromo-laudanosine, N-Propyl-norlaudanosine | Anionic cyclodextrins are highly effective, achieving baseline separation for all tested analytes. | mdpi.comresearchgate.net |

| Electrokinetic Chromatography (EKC) | Polymeric amino acid-based surfactants (e.g., Poly SULL) | Laudanosine | Polymeric surfactants provide good chiral selectivity, with dipeptide-based polymers often performing better than single amino acid ones. | lsu.edu |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based CSPs (e.g., Chiralpak AD) | Laudanosine and its derivatives | Polysaccharide-based columns are generally more effective than cyclodextrin-based ones for these compounds. | mdpi.comresearchgate.net |

Significance of Chiral Centers in the Tetrahydroisoquinoline Skeleton

The tetrahydroisoquinoline skeleton, the core structure of laudanosine, possesses at least one chiral center, which imparts chirality to the molecule. mdpi.comresearchgate.net This stereochemical feature is of paramount significance because the different enantiomers of a chiral compound can exhibit markedly different biological and pharmacological activities. mdpi.com The spatial arrangement of substituents around the chiral center(s) dictates how the molecule interacts with chiral biological targets such as receptors and enzymes. nih.gov

For many compounds containing a tetrahydroisoquinoline framework, the therapeutic or primary pharmacological activity is often attributed to a single enantiomer. mdpi.com For example, the antidepressant activity of nomifensine (B1679830) and diclofensine, which share a similar core structure, is primarily due to the (S)-enantiomer. mdpi.com This enantioselectivity highlights the critical need for effective chiral separation and analysis techniques to isolate and characterize the individual enantiomers of laudanosine and its derivatives. mdpi.com Understanding the stereochemistry is essential for elucidating their mechanisms of action and for the development of stereochemically pure therapeutic agents. mdpi.comresearchgate.net The presence of a chiral center in laudanosine, as opposed to the achiral nature of the structurally related papaverine (B1678415), is a key determinant of its distinct biological properties. nih.gov

Chiral Recognition Mechanisms

The separation and analysis of laudanosine enantiomers rely on chiral recognition, a process where a chiral selector interacts differently with each enantiomer, leading to their differentiation. Various analytical techniques have been developed to achieve this, primarily focusing on creating a transient diastereomeric complex between the chiral selector and the individual enantiomers of laudanosine.

Cyclodextrin-Mediated Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of laudanosine, with cyclodextrins (CDs) being widely used as chiral selectors. mdpi.comdntb.gov.ua The principle of CD-mediated chiral separation lies in the formation of transient inclusion complexes between the cyclodextrin (B1172386) host and the enantiomeric guest molecules. researchgate.net The differing stability of these diastereomeric complexes leads to different electrophoretic mobilities, enabling their separation. nih.gov

In the case of laudanosine, anionic cyclodextrins have proven to be particularly effective chiral selectors in CE. mdpi.comnih.gov A comprehensive screening of over twenty different cyclodextrins revealed that sulfated-γ-CyD (S-γ-CyD) provided a high-resolution separation for laudanosine, with a resolution value (Rs) of 10.5. mdpi.comnih.gov Other highly effective anionic cyclodextrins include sugammadex (SGX), heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS), heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS), and octakis-(2,3-O-dimethyl-6-O-sulfo)-γ-CD (ODMS). mdpi.comnih.gov These selectors have demonstrated excellent enantioseparation for laudanosine and its derivatives. mdpi.comnih.gov The mechanism of chiral recognition primarily involves the inclusion of a part of the laudanosine molecule, such as an aromatic ring, into the hydrophobic cavity of the cyclodextrin, supplemented by secondary interactions like hydrogen bonding and ionic interactions at the rim of the CD cavity. researchgate.net

| Cyclodextrin Selector | Resolution (Rs) for Laudanosine | Reference |

| Sulfated-γ-CyD (S-γ-CyD) | 10.5 | mdpi.comnih.gov |

| Sugammadex (SGX) | Excellent Enantioseparation | mdpi.comnih.gov |

| HDAS | Excellent Enantioseparation | mdpi.comnih.gov |

| HDMS | Excellent Enantioseparation | mdpi.comnih.gov |

| ODMS | Excellent Enantioseparation | mdpi.comnih.gov |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the enantiomeric separation of laudanosine. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers as they pass through the column, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the chiral resolution of laudanosine. mdpi.comphenomenex.com These CSPs offer broad chiral recognition capabilities due to the numerous chiral centers within the polysaccharide structure, which are often derivatized with polar aromatic groups to enhance selectivity. phenomenex.com For example, a Chiralpak IB column, which is an immobilized polysaccharide-based CSP, has been successfully used for the separation of laudanosine enantiomers. hplc.eu The choice of mobile phase is crucial for achieving optimal separation. hplc.eu For instance, a mobile phase consisting of methyl tert-butyl ether (MtBE), ethanol (B145695) (EtOH), and diethylamine (B46881) (EDA) in a ratio of 95:5:0.1 (v/v/v) has been shown to provide good separation of laudanosine on a Chiralpak IB column. hplc.eu The use of immobilized CSPs offers the advantage of compatibility with a wider range of solvents, which can be beneficial for method development. phenomenex.com

Semi-preparative HPLC methods using amylose and cellulose-based columns have been optimized for the isolation of laudanosine enantiomers, allowing for the determination of their purity and configuration. mdpi.comnih.gov

| Chiral Stationary Phase | Mobile Phase Example | Detection | Reference |

| Chiralpak IB (immobilized polysaccharide) | MtBE/EtOH/EDA (95:5:0.1) | UV at 270 nm | hplc.eu |

| Amylose and Cellulose-based columns | Optimized for semi-preparative isolation | - | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level insights into the mechanisms of chiral recognition. mdpi.com While standard NMR is not inherently a chiral method, it can be used in conjunction with chiral selectors or in advanced setups to study enantioselective interactions.

For laudanosine, 1H and 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR experiments have been instrumental in elucidating the structure of the inclusion complexes formed between laudanosine enantiomers and cyclodextrin chiral selectors, such as sugammadex (SGX). mdpi.comnih.gov These studies have confirmed enantiomer differentiation by SGX and revealed that the predominant interaction involves the immersion of ring C of the laudanosine molecule into the cyclodextrin cavity. mdpi.com

Furthermore, directly coupled HPLC-NMR spectroscopy has been demonstrated as a powerful technique for the identification of structural and enantiomeric isomers. capes.gov.br In this approach, the enantiomers are first separated by a chiral HPLC column, and the eluent is then directed into an NMR spectrometer for analysis. capes.gov.br This has been successfully applied to atracurium besylate, a molecule containing the same tetrahydroisoquinoline structural unit as laudanosine, to identify enantiomeric pairs and distinguish key configurational features. capes.gov.br High-field NMR, such as 750-MHz 1H NMR, provides the necessary resolution to distinguish the subtle differences in the NMR spectra of the diastereomeric complexes. capes.gov.br

Analytical Methodologies for Laudanosine

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analytical determination of laudanosine (B1674548). These methods offer the necessary selectivity and sensitivity to measure laudanosine, often in the presence of its parent drug, atracurium (B1203153), and other metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

HPLC coupled with an ultraviolet (UV) detector is a common method for the analysis of laudanosine. The quantification of atracurium besylate and its primary degradation product, laudanosine, has been achieved using UV detection at a wavelength of 280 nm. davidpublisher.comfue.edu.egresearchgate.net In one method, separation was performed on a C18 column with a mobile phase consisting of a mixture of 0.075 M potassium dihydrogen phosphate (B84403), methanol, and acetonitrile (B52724) (50:30:20, by volume), adjusted to a pH of 3.1. davidpublisher.comfue.edu.eg This method demonstrated linearity for atracurium besylate over a concentration range of 1-8 µg/mL. davidpublisher.comfue.edu.eg Another study utilized an Agilent H12 C18 column with a mobile phase of diammonium hydrogen phosphate buffer (pH 8; 0.04M) and acetonitrile (50:50; v/v) at a flow rate of 1 mL/min, with UV detection at 210 nm. researchgate.net The limit of quantification and detection for this method were reported as 11.1 and 3.66 μg/mL, respectively. researchgate.net

Table 1: HPLC-UV Methods for Laudanosine Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 (150 mm × 4.5 mm, 5 µm) | Agilent H12 C18 |

| Mobile Phase | 0.075 M KH2PO4:Methanol:Acetonitrile (50:30:20), pH 3.1 | 0.04M Diammonium hydrogen phosphate:Acetonitrile (50:50), pH 8 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 280 nm | 210 nm |

| Linearity (Atracurium) | 1-8 µg/mL | Not Specified |

| Limit of Quantification | Not Specified for Laudanosine | 11.1 µg/mL |

| Limit of Detection | Not Specified for Laudanosine | 3.66 µg/mL |

Fluorometric detection offers enhanced sensitivity and selectivity for the analysis of fluorescent compounds like laudanosine. measurlabs.comshim-pol.pl HPLC methods with fluorometric detection have been developed for the simultaneous determination of atracurium and laudanosine in plasma. nih.govnih.gov One such method uses excitation and emission wavelengths of 240 nm and 320 nm, respectively. researchgate.netnih.gov In a study analyzing dog plasma, separation was achieved on an Agilent Eclipse Plus C18 column with a mobile phase of 0.03 mol/L dipotassium (B57713) hydrogen phosphate and acetonitrile (72:28, v/v). nih.gov This method showed a linear concentration range of 25-6000 µg/L for laudanosine, with a limit of detection of 1 µg/L. nih.gov Another method for human plasma reported a linear range of 40 to 2000 ng/ml for both atracurium and laudanosine, with a quantification limit of 40 ng/ml. researchgate.net

An HPLC assay for cisatracurium (B1209417) and its metabolites, including laudanosine, in human urine also utilized fluorescence detection. tandfonline.comresearchgate.net This assay had a lower limit of quantitation of 10 ng/mL for laudanosine. tandfonline.comresearchgate.net

Table 2: HPLC-Fluorometric Detection Methods for Laudanosine Analysis

| Parameter | Method 1 (Dog Plasma) | Method 2 (Human Plasma) | Method 3 (Human Urine) |

|---|---|---|---|

| Excitation Wavelength | 240 nm | 240 nm | Not Specified |

| Emission Wavelength | 320 nm | 320 nm | Not Specified |

| Linear Range | 25 - 6000 µg/L | 40 - 2000 ng/mL | 10 - 1000 ng/mL |

| Limit of Detection | 1 µg/L | Not Specified | Not Specified |

| Limit of Quantification | Not Specified | 40 ng/mL | 10 ng/mL |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for the quantification of laudanosine in biological fluids. researchgate.netpsu.edunih.gov A method was developed for the simultaneous determination of atracurium and laudanosine in post-mortem specimens using an ion trap mass spectrometer. researchgate.netnih.gov This method was validated in blood and tissues with a limit of quantification of 1 ng/mL in blood and 5 ng/g in tissues. nih.gov Another LC-MS/MS method for the analysis of several neuromuscular blocking agents, including laudanosine, in biological fluids reported a limit of quantitation of 2.5 µg/L in serum. researchgate.netpsu.edunih.gov An ultra-performance liquid chromatography–MS–MS (UPLC-MS/MS) method was developed with a calibration range of 2.5–500 ng/mL for laudanosine. oup.comresearchgate.net

Table 3: LC-MS/MS Methods for Laudanosine Analysis

| Parameter | Method 1 (Post-mortem) | Method 2 (Serum) | Method 3 (UPLC-MS/MS) |

|---|---|---|---|

| Matrix | Blood, Tissues | Serum | Not Specified |

| Limit of Quantification | 1 ng/mL (blood), 5 ng/g (tissues) | 2.5 µg/L | 2.5 ng/mL |

| Calibration Range | 1-2000 ng/mL (blood), 5-5000 ng/g (tissues) | LOQ - 2000 µg/L | 2.5 - 500 ng/mL |

Phase-Optimized Liquid Chromatography (POPLC) is an advanced HPLC technique that allows for the optimization of the stationary phase to achieve better separations. researchgate.netnih.govnih.gov This method has been applied to the analysis of drugs in autopsy material, where a short operation time and sufficient separation were achieved through column, eluent, and gradient optimization. researchgate.netresearchgate.net While specific details on the POPLC method for laudanosine are limited, its application in complex matrices suggests its utility for challenging separations. researchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of atracurium and laudanosine. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Several RP-HPLC methods have been developed for the simultaneous determination of atracurium and its degradation product, laudanosine. davidpublisher.comfue.edu.eg One method utilized a C18 column with a mobile phase of 0.075 M potassium dihydrogen phosphate, methanol, and acetonitrile (50:30:20, by volume) at pH 3.1, which effectively separated laudanosine from atracurium with retention times of 2.34 min and 19.33 min, respectively. davidpublisher.com Another RP-HPLC method for analyzing atracurium besylate formulations used a gradient elution with an acetonitrile/0.1 M phosphate buffer mobile phase on an octadecyl silica (B1680970) (ODS) column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. thermofisher.comwikipedia.org This technique is particularly useful for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of laudanosine, which is a metabolite of the neuromuscular blocking agent atracurium, GC-MS is employed for its detection and characterization, often in biological samples like urine. researchgate.netnih.gov

The process begins in the gas chromatograph, where the sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer to be ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification. nih.gov For a compound like laudanosine, which has limited volatility, a derivatization step is often necessary to make it suitable for GC analysis. researchgate.net This involves chemically modifying the molecule, for example, by creating trimethylsilyl (B98337) (TMS) or other derivatives, to increase its volatility. researchgate.net

Research has shown the successful use of GC-MS to identify laudanosine and its metabolites in urine samples. researchgate.net In forensic toxicology, GC-MS has been instrumental in identifying laudanosine in post-mortem blood and urine, confirming the administration of atracurium during emergency medical procedures. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate charged molecules based on their size and charge. nih.govmdpi.com It is recognized for its high efficiency, speed, and minimal consumption of samples and reagents. nih.govmdpi.com This makes it a valuable tool for the analysis of pharmaceutical compounds, including laudanosine and its parent drug, atracurium. nih.govnih.gov

In CE, a sample is introduced into a narrow capillary filled with a conductive electrolyte solution. When a high voltage is applied, ions migrate through the capillary at different speeds, allowing for their separation. mdpi.com For the analysis of laudanosine, which is a basic compound, various chiral selectors, such as cyclodextrins, can be added to the electrolyte to achieve enantioseparation—the separation of its stereoisomers. mdpi.comresearcher.life

Studies have demonstrated the effectiveness of CE for the simultaneous analysis of cisatracurium besylate and its degradation products, including laudanosine. nih.govbiocrick.com One validated method reported a total analysis time of 15 minutes, with a detection limit for laudanosine of 32.0 ng/mL. nih.govbiocrick.com Another study successfully used CE to resolve the three main stereoisomers of atracurium and to identify laudanosine as a major degradation product in commercial formulations. nih.gov Research has also explored various cyclodextrins as chiral selectors, with some achieving excellent separation of laudanosine enantiomers. mdpi.comresearcher.life

Table 1: Performance of a Validated Capillary Electrophoresis Method for Laudanosine Analysis nih.govbiocrick.com

| Parameter | Value for Laudanosine |

| Linearity Range | 0.04–8.00 µg/mL |

| Correlation Coefficient (r) | 0.998 |

| Limit of Detection (LOD) | 32.0 ng/mL |

| Intraday RSD | <3.0% |

| Interday RSD | <8.0% |

| Total Analysis Time | 15 min |

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of compounds like laudanosine. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed structural information.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. uni-regensburg.deresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the laudanosine molecule, respectively. researchgate.netresearchgate.net The chemical shifts and coupling patterns in the NMR spectrum allow for the assignment of each atom to its position in the molecular framework. uni-regensburg.de For instance, studies have used ¹H NMR to characterize laudanosine and its derivatives, noting specific signals for the methoxy (B1213986) groups and the protons of the tetrahydroisoquinoline core. uni-regensburg.de The structures of synthesized laudanosine and related compounds are routinely confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy. mdpi.comchromatographyonline.com This precision allows for the determination of a compound's elemental composition from its exact mass, a key step in its identification. mdpi.com For laudanosine, HRMS can confirm its molecular formula, C₂₁H₂₇NO₄. nih.gov Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can differentiate between molecules that have the same nominal mass but different chemical formulas (isobars). chromatographyonline.com This capability is crucial for definitively identifying compounds in complex mixtures, such as biological or environmental samples. csic.esresearchgate.net HRMS, often coupled with liquid chromatography (LC-HRMS), is increasingly used in toxicology and for screening natural toxins in water. mdpi.comcsic.es

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. uni-regensburg.deresearchgate.net The IR spectrum of laudanosine shows characteristic absorption bands corresponding to its specific chemical bonds. uni-regensburg.deresearchgate.net For example, the structures of synthesized tetrahydroisoquinolines, including laudanosine precursors, have been confirmed by identifying characteristic peaks in their IR and NMR spectra. researchgate.net The technique is also used alongside other spectroscopic methods, like NMR and mass spectrometry, to fully characterize newly synthesized analogues of laudanosine. nih.gov

Applications in Pharmaceutical Impurity Analysis

Laudanosine is a known metabolite and degradation product of the neuromuscular blocking agents atracurium and cisatracurium. researchgate.netnih.gov Therefore, its detection and quantification are critical aspects of quality control for these pharmaceutical products. nih.govnih.gov The stability of atracurium besylate injections is a concern, as the drug can degrade to form laudanosine and other related compounds. nih.gov

Analytical methods are essential for impurity profiling and ensuring that the levels of laudanosine remain within acceptable limits. nih.govnih.gov Liquid chromatography (LC) is a primary technique used for this purpose. nih.govnih.gov For example, an LC method using a charged aerosol detector (CAD) was developed to determine atracurium, cisatracurium, and their impurities, including laudanosine, with a limit of quantitation for laudanosine of 1 µg/mL. nih.gov Similarly, ultra-high-performance liquid chromatography (UPLC) methods have been developed for rapid degradation profiling of atracurium besylate, allowing for the separation of laudanosine from the active isomers in under 8 minutes. nih.gov Capillary electrophoresis has also proven effective in identifying laudanosine in commercial atracurium formulations, noting that its concentration can increase significantly even during refrigerated storage. nih.gov

Pharmaceutical Analytical Impurity (PAI) Reference Standard

(R)-Laudanosine is available as a Pharmaceutical Analytical Impurity (PAI) from the United States Pharmacopeia (USP). sigmaaldrich.comusp.orglabmix24.com This reference standard is intended for use in analytical testing to detect, identify, and quantify pharmaceutical impurities. sigmaaldrich.com PAI reference standards are crucial for ensuring the quality and safety of medicines by providing a highly characterized material for comparison. sigmaaldrich.comlabmix24.com They are suitable for a range of applications in analytical research and development, including the validation of analytical methods and the identification of unknown impurities. sigmaaldrich.com The (R)-Laudanosine PAI is specifically associated with the drug substance Cisatracurium Besylate. sigmaaldrich.com It is supplied as a neat material and should be stored at 2-8°C. sigmaaldrich.com It's important to note that these PAI standards are for analytical and research use only and are not intended for administration to humans or animals. sigmaaldrich.com

Analytical Method Development and Validation

A variety of analytical methods have been developed and validated for the determination of laudanosine, often in conjunction with its parent compounds, atracurium and cisatracurium. oup.comresearchgate.netdavidpublisher.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. researchgate.netdavidpublisher.comnih.gov

One HPLC method utilized a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer, with UV detection. davidpublisher.com Another approach involved a single-step protein precipitation with acetonitrile followed by HPLC with UV detection. nih.gov For enhanced sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are frequently used. oup.compsu.edunih.gov These methods often involve liquid-liquid extraction for sample preparation and employ an internal standard for accurate quantification. nih.gov

Validation of these methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). davidpublisher.com Key validation parameters include linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). oup.comdavidpublisher.com For instance, one UPLC-MS/MS method for laudanosine and cisatracurium demonstrated a calibration range of 2.5–500 ng/mL for laudanosine, with biases below 12.3% and precision (expressed as coefficient of variation) under 13.3%. oup.com

Interactive Data Table: Validation Parameters for a UPLC-MS/MS Method for Laudanosine

| Validation Parameter | Result for Laudanosine |

| Calibration Range | 2.5–500 ng/mL |

| Bias | < 12.3% |

| Intraday Precision (CV) | < 13.3% |

| Interday Precision (CV) | < 13.3% |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

| Data sourced from a study on the forensic analysis of cisatracurium and laudanosine. oup.com |

Quality Control Applications

In the pharmaceutical industry, robust analytical methods are essential for the quality control (QC) of drug substances and products. axios-research.com The analysis of laudanosine is a key aspect of the quality control of atracurium and cisatracurium formulations. researchgate.net HPLC and capillary electrophoresis are two of the techniques that have been utilized in QC laboratories for this purpose. researchgate.net

These methods are used to ensure that the amount of laudanosine, as an impurity, remains within acceptable limits throughout the manufacturing process and during the shelf-life of the product. The availability of a PAI reference standard for laudanosine is critical for these QC applications, as it allows for accurate identification and quantification. axios-research.com

Degradation Impurity Determination

Laudanosine is a known degradation product of atracurium and cisatracurium, formed through a process known as Hofmann elimination. researchgate.netoup.comnih.gov Therefore, analytical methods must be capable of separating and quantifying laudanosine in the presence of the active pharmaceutical ingredient and other potential degradation products. davidpublisher.com

Stability-indicating methods are specifically designed to quantify the drug substance in the presence of its degradation products, providing a measure of the drug's stability under various conditions. davidpublisher.com Both HPLC and Thin-Layer Chromatography (TLC)-densitometry methods have been developed and validated for the determination of atracurium in the presence of laudanosine. davidpublisher.com These methods are crucial for stress studies, where drug products are exposed to harsh conditions (e.g., heat, light, acid, base) to identify potential degradation products and establish degradation pathways. The use of a laudanosine PAI is beneficial in these studies to confirm the identity of this specific degradation impurity. sigmaaldrich.com

Relative Response Factor Determination

In chromatographic analysis, the Relative Response Factor (RRF) is used to quantify impurities when a reference standard for the impurity is not available in sufficient quantity for every analysis. The RRF is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.

The determination of the RRF for laudanosine relative to its parent drug is an important application of the PAI reference standard. sigmaaldrich.com By accurately determining the RRF, QC laboratories can quantify the amount of laudanosine impurity in a sample using only the API reference standard, which is more readily available. This is a practical approach for routine quality control testing.

Identification of Unknown Impurities

During drug development and stability testing, unknown peaks may be observed in the chromatograms of drug substances and products. Identifying these unknown impurities is a critical step in ensuring drug safety. sigmaaldrich.com

Analytical techniques such as mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), are powerful tools for the structural elucidation of unknown compounds. nih.govnih.gov In the context of atracurium and cisatracurium, if an unknown impurity is detected, its chromatographic and spectral data can be compared to that of the laudanosine reference standard. sigmaaldrich.comnih.gov This comparison can quickly confirm or rule out the identity of the unknown peak as laudanosine. For example, in one case, an unidentified compound in toxicology tests was confirmed to be laudanosine by comparing its mass spectral, gas chromatographic, and thin-layer chromatographic data with that of a commercial standard. nih.gov Furthermore, advanced techniques like time-of-flight mass spectrometry (TOF-MS) have been used to identify other impurities in atracurium and cisatracurium preparations. nih.gov

Structure Activity Relationship Sar Studies of Laudanosine and Analogues

Structure-Activity Relationship (SAR) for SK Channel Blockade

Laudanosine (B1674548) and its derivatives have been identified as blockers of SK channels, which are crucial in regulating neuronal excitability. nih.govtandfonline.com The afterhyperpolarization (AHP) that follows an action potential is mediated by these channels. nih.gov Understanding the structural requirements for this blockade is essential for designing more potent and selective inhibitors.

Importance of Charged Nitrogen Group

A critical feature for the affinity of laudanosine analogues towards SK channels is the presence of a charged nitrogen group. nih.govresearchgate.net Quaternary ammonium (B1175870) derivatives consistently show higher affinity compared to their tertiary amine counterparts. acs.org This suggests that the positive charge on the nitrogen atom is a key pharmacophoric element for binding to the SK channel. nih.govzhangqiaokeyan.com For instance, N-methyl-laudanosine (NML) demonstrates a significant and reversible blockade of the apamin-sensitive AHP in dopaminergic neurons, highlighting the importance of the quaternized nitrogen. nih.gov

Role of 1-(3,4-dimethoxybenzyl) Moiety